Famciclovir impurity 5
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Overview
Description
Famciclovir impurity 5 is a chemical compound that is often encountered as a byproduct in the synthesis of famciclovir, an antiviral medication used to treat herpes virus infections. Famciclovir itself is a prodrug of penciclovir, which has higher oral bioavailability and is used to treat conditions such as herpes zoster (shingles) and recurrent genital herpes .
Preparation Methods
The synthesis of famciclovir impurity 5 involves several steps, typically starting from the precursor compounds used in the synthesis of famciclovir. The synthetic route often includes the following steps:
Initial Reaction: The starting materials undergo a series of chemical reactions, including condensation and cyclization, to form intermediate compounds.
Purification: The intermediate compounds are purified using techniques such as chromatography to isolate the desired product.
Final Reaction: The purified intermediates undergo further chemical reactions, such as acetylation or esterification, to form this compound.
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Famciclovir impurity 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, water, and various organic solvents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Famciclovir impurity 5 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in famciclovir formulations.
Biology: Researchers study its biological activity to understand its potential effects on cellular processes and its interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and its role in the pharmacokinetics and pharmacodynamics of famciclovir.
Mechanism of Action
The mechanism of action of famciclovir impurity 5 is not as well-studied as that of famciclovir. it is believed to undergo similar biotransformation processes. Famciclovir itself is rapidly converted to penciclovir, which inhibits viral DNA polymerase, thereby preventing viral DNA synthesis and replication . The molecular targets and pathways involved in the action of this compound are likely to be similar, involving interactions with viral enzymes and nucleic acids .
Comparison with Similar Compounds
Famciclovir impurity 5 can be compared with other related compounds, such as:
Famciclovir: The parent compound, which is a prodrug of penciclovir and has higher oral bioavailability.
Penciclovir: The active antiviral compound that famciclovir is converted into, which inhibits viral DNA polymerase.
This compound is unique in its specific chemical structure and its role as an impurity in the synthesis of famciclovir. Its presence and concentration in pharmaceutical formulations are closely monitored to ensure the safety and efficacy of the final product .
Properties
CAS No. |
183475-21-0 |
---|---|
Molecular Formula |
C11H15N5O3 |
Molecular Weight |
265.27 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
9-(4-acetoxybut-1-yl)guanine |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.